Triethylmethylphosphonium dibutyl phosphate
Description
Classification within Phosphonium-Based Ionic Liquids
Triethylmethylphosphonium dibutyl phosphate (B84403) belongs to the subclass of phosphonium-based ionic liquids (PILs). This classification is based on its cation, which features a central phosphorus atom bonded to four organic substituents. mdpi.com
Specifically, it can be categorized as a tetraalkylphosphonium ionic liquid because all four groups attached to the phosphorus atom are alkyl chains (one methyl and three ethyl groups). The key features of its classification include:
Asymmetric Cation: The cation is asymmetric, having one methyl group and three ethyl groups. Asymmetry in the cationic structure is a common design principle in ionic liquids as it tends to disrupt crystal lattice formation, often resulting in lower melting points. acs.org
Short Alkyl Chains: Compared to many commercially significant PILs that feature long alkyl chains (e.g., trihexyl(tetradecyl)phosphonium), the cation of this IL has relatively short chains. This structural choice typically influences properties such as viscosity and density.
Phosphate-Based Anion: The anion, dibutyl phosphate, places it within a group of PILs with phosphate-derived counterions.
Phosphonium-based ILs are often compared to their nitrogen-based ammonium (B1175870) analogues. In many instances, PILs exhibit higher thermal stability and stability in basic media. arpnjournals.orgescholarship.org They are also noted for having lower viscosities than isostructural ammonium ILs, a phenomenon attributed in part to the greater conformational flexibility around the larger phosphorus central atom. nih.gov
Design Principles and Structural Features Influencing Macroscopic Behavior
The macroscopic properties of an ionic liquid are not inherent to a single ion but are the result of the complex interplay between the cation and anion. The selection of the Triethylmethylphosphonium cation and the dibutyl phosphate anion is a deliberate design choice to achieve a specific property profile. escholarship.org The key factors at play include ion size, shape, charge distribution, and flexibility. nih.gov
Cation: Triethylmethylphosphonium ([P(CH₃)(C₂H₅)₃]⁺) The structure of the cation is crucial in determining the physical and chemical properties of the ionic liquid.
Asymmetry and Melting Point: The presence of different alkyl groups (methyl and ethyl) on the phosphorus atom disrupts the packing efficiency of the ions, which generally leads to a lower melting point and a wider liquid range.
Alkyl Chain Length and Viscosity: The short alkyl chains (methyl and ethyl) result in a smaller, less sterically hindered cation compared to those with longer chains like butyl or hexyl. This typically leads to lower van der Waals interactions between cations, contributing to lower viscosity. nih.gov
Thermal Stability: The phosphorus-carbon bonds in tetraalkylphosphonium cations are generally strong, contributing to the high thermal stability often observed in this class of ionic liquids. researchgate.net
Anion: Dibutyl Phosphate ([(C₄H₉)₂PO₄]⁻) The anion plays an equally important role in defining the IL's character. Dibutyl phosphate is a dialkyl phosphate, and its properties are well-documented.
Flexibility and Polarity: The two butyl chains provide significant conformational flexibility, which can increase the entropy of the liquid and favor a lower melting point. nih.gov The phosphate headgroup is polar and capable of forming hydrogen bonds, which influences the IL's miscibility with polar solvents.
Coordinating Ability: The phosphate group can act as a coordinating site for other species, a property that can be exploited in applications such as metal extraction. enke-chem.com
The table below summarizes some of the known properties of the dibutyl phosphate component.
| Property of Dibutyl Phosphate | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₉O₄P | nih.gov |
| Molecular Weight | 210.21 g/mol | nih.gov |
| Appearance | Pale-amber, odorless liquid | nih.gov |
| Density | 1.06 g/cm³ | chemicalbook.comnoaa.gov |
| Water Solubility | Moderately soluble (18 g/L at 20°C) | chemicalbook.com |
Historical Context and Evolution of Research on Triethylmethylphosphonium Dibutyl Phosphate
While specific research focusing exclusively on this compound is not extensively documented in early literature, its existence is a direct result of the historical development and evolution of phosphonium-based ionic liquids.
The study of salts with low melting points dates back to the early 20th century, but the modern era of ionic liquids began with the exploration of various cation and anion combinations. nih.gov Early reports concerning phosphonium-based ILs appeared in the 1970s from the work of Parshall. arpnjournals.orgpublish.csiro.au This was followed by research in the 1980s on molten salts like tetrabutylphosphonium (B1682233) bromide. publish.csiro.au
A significant acceleration in PIL research occurred in the 1990s, largely driven by the increased commercial availability of key precursors such as trialkylphosphines. publish.csiro.au This allowed for the synthesis and characterization of a much wider array of phosphonium (B103445) salts. Researchers began to systematically investigate how changing the four substituents on the phosphorus cation, in combination with a multitude of anions, could tune the properties of the resulting IL. publish.csiro.au
The evolution of research can be characterized by a shift from synthesizing simple, symmetric PILs to creating more complex, "task-specific" or "designer" ionic liquids. publish.csiro.au This involved incorporating different alkyl chain lengths and functional groups into the cation and pairing them with a vast range of anions to optimize performance for applications such as:
Solvents for chemical synthesis and catalysis. alfa-chemistry.com
Electrolytes for batteries and supercapacitors. researchgate.netalfa-chemistry.com
Extraction media for separation processes. researchgate.net
High-performance lubricants. escholarship.org
The synthesis of this compound represents this modern design approach. It combines a small, asymmetric cation with a functional phosphate anion, demonstrating the continued exploration of novel ion pairings to access new materials with potentially unique and useful properties.
Properties
IUPAC Name |
dibutyl phosphate;triethyl(methyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P.C7H18P/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJORSGSCYXKQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)([O-])OCCCC.CC[P+](C)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-92-5 | |
| Record name | Triethylmethylphosphonium dibutyl phosphate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Modifications of Triethylmethylphosphonium Dibutyl Phosphate
Direct Synthesis Routes for Triethylmethylphosphonium Dibutyl Phosphate (B84403)
The most common direct synthesis route for triethylmethylphosphonium dibutyl phosphate involves a two-step process: the quaternization of a tertiary phosphine (B1218219) to form the desired cation, followed by an anion exchange reaction.
The initial step is the synthesis of the triethylmethylphosphonium cation. This is typically achieved through the quaternization of triethylphosphine (B1216732) with a methylating agent, such as a methyl halide (e.g., methyl iodide, methyl bromide, or methyl chloride). The reaction involves the nucleophilic attack of the phosphorus atom of the triethylphosphine on the methyl group of the halide, leading to the formation of a stable phosphonium (B103445) salt. This reaction is often carried out in a suitable solvent or under solvent-free conditions.
The second step is the anion metathesis or exchange reaction. The resulting triethylmethylphosphonium halide is reacted with a salt of dibutyl phosphate, such as sodium or potassium dibutyl phosphate. This exchange is typically performed in a solvent in which the desired ionic liquid is soluble, while the resulting inorganic halide salt (e.g., sodium chloride) is insoluble and can be removed by filtration.
A general reaction scheme is as follows:
Quaternization: (CH₃CH₂)₃P + CH₃X → [(CH₃CH₂)₃PCH₃]⁺X⁻ (where X = Cl, Br, I)
Anion Exchange: [(CH₃CH₂)₃PCH₃]⁺X⁻ + M⁺[(CH₃(CH₂)₃O)₂PO₂]⁻ → [(CH₃CH₂)₃PCH₃]⁺[(CH₃(CH₂)₃O)₂PO₂]⁻ + MX(s) (where M = Na, K)
| Step | Reactants | Reagents/Solvents | Typical Conditions | Yield |
| Quaternization | Triethylphosphine, Methyl Halide | Acetonitrile (optional) | 0 °C to 90-110 °C | High (often >90%) |
| Anion Exchange | Triethylmethylphosphonium Halide, Sodium/Potassium Dibutyl Phosphate | Water, Methanol, or Acetonitrile | Room Temperature | High (often >90%) |
Precursor Synthesis and Anion Derivatization Strategies
Synthesis of Triethylmethylphosphonium Halide: As mentioned, the quaternization of triethylphosphine is a standard method. The choice of the methyl halide can influence the reaction conditions, with methyl iodide being more reactive than methyl bromide or chloride. Nickel-catalyzed quaternization reactions have also been reported for the synthesis of other phosphonium salts, which can enhance the reaction efficiency with less reactive halides. acs.org
Synthesis of Dibutyl Phosphate: Dibutyl phosphate can be synthesized through several routes. One common laboratory method involves the hydrolysis of a corresponding dialkyl chlorophosphate. chemicalbook.com Another approach is the reaction of phosphorous acid with n-butanol. researchgate.net Industrial production may utilize the reaction of butanol with phosphorus oxychloride. google.com The reaction conditions for the synthesis from phosphorous acid and n-butanol have been optimized, with a molar ratio of n-butanol to phosphorous acid of 3.6 at a temperature of 125-135°C for 3 hours, resulting in a yield of 68%. researchgate.net
| Precursor | Synthetic Method | Key Reactants | Typical Yield |
| Triethylmethylphosphonium Halide | Quaternization | Triethylphosphine, Methyl Halide | >90% |
| Dibutyl Phosphate | From Phosphorous Acid | Phosphorous Acid, n-Butanol | ~68% researchgate.net |
| Dibutyl Phosphate | From Dialkyl Chlorophosphate | Dialkyl Chlorophosphate, NaOH | 46% chemicalbook.com |
Anion derivatization strategies can be employed to modify the properties of the final ionic liquid. While the focus here is on dibutyl phosphate, it is important to note that the triethylmethylphosphonium cation can be paired with a wide variety of anions to create a range of ionic liquids with different physicochemical properties.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly synthetic routes for ionic liquids. For the synthesis of this compound, several green chemistry principles can be applied.
Solvent-Free Synthesis: The quaternization step to form the phosphonium halide can often be carried out without a solvent, which reduces waste and simplifies the purification process. mdpi.com
Atom Economy: The synthesis of phosphonium salts via quaternization is generally a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the product.
Use of Greener Solvents: For the anion exchange step, the use of water as a solvent is a greener alternative to organic solvents. The choice of solvent depends on the solubility of the reactants and products.
Energy Efficiency: The use of microwave or ultrasonic irradiation has been explored for the synthesis of other ionic liquids to reduce reaction times and energy consumption. semanticscholar.org While not specifically reported for this compound, these techniques represent potential green alternatives.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Solvent-Free Reaction | Quaternization of triethylphosphine | Reduced solvent waste, simplified purification |
| Use of Water as Solvent | Anion exchange reaction | Reduced use of volatile organic compounds |
| Energy Efficiency | Microwave or ultrasonic irradiation | Shorter reaction times, lower energy consumption |
Purification Techniques for High-Purity this compound
The purification of ionic liquids is essential to remove unreacted starting materials, byproducts, and residual solvents, as these impurities can significantly affect their physicochemical properties.
Removal of Inorganic Salts: Following the anion exchange reaction, the primary impurity is the inorganic halide salt (e.g., NaCl, KBr). This is typically removed by filtration, followed by washing the ionic liquid phase with a solvent in which the inorganic salt is insoluble.
Removal of Volatile Impurities: Unreacted starting materials and residual solvents can be removed by evaporation under reduced pressure. For thermally stable phosphonium ionic liquids, high-temperature vacuum stripping is an effective method. researchgate.net
Crystallization: If the ionic liquid is a solid at room temperature or has a suitable melting point, crystallization can be an effective purification technique. This involves dissolving the ionic liquid in a minimal amount of a suitable solvent and then cooling the solution to induce crystallization, leaving impurities in the mother liquor.
Extraction: Liquid-liquid extraction can be used to remove specific impurities. For instance, if the ionic liquid is hydrophobic, it can be washed with water to remove hydrophilic impurities. arpnjournals.org Aqueous two-phase systems have also been explored for the purification of phosphonium-based ionic liquids. nih.gov
Adsorption: Treatment with activated carbon or other adsorbents can be used to remove colored impurities and trace organic byproducts.
| Purification Technique | Target Impurities | Description |
| Filtration | Inorganic halide salts | Solid-liquid separation after anion exchange. |
| Vacuum Stripping | Volatile starting materials, solvents | Evaporation of volatile components under reduced pressure. researchgate.net |
| Crystallization | Various impurities | Solidification of the pure ionic liquid from a solution. |
| Extraction | Water-soluble or solvent-soluble impurities | Partitioning of impurities between the ionic liquid and an immiscible solvent. arpnjournals.org |
| Adsorption | Colored impurities, organic byproducts | Use of materials like activated carbon to bind to impurities. |
Advanced Characterization Techniques and Spectroscopic Analysis of Triethylmethylphosphonium Dibutyl Phosphate
Spectroscopic Probes of Intermolecular Interactions in Triethylmethylphosphonium Dibutyl Phosphate (B84403) Systems
Spectroscopic techniques are invaluable for elucidating the molecular structure and intermolecular forces within triethylmethylphosphonium dibutyl phosphate. These methods offer a non-destructive means to probe the local chemical environment of the constituent ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound in the liquid state. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ³¹P nuclei, a detailed picture of the molecular framework and ionic interactions can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments within the cation and anion. The ethyl and methyl groups of the triethylmethylphosphonium cation exhibit characteristic signals, typically in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity to the positively charged phosphorus atom. Similarly, the butyl groups of the dibutyl phosphate anion show distinct resonances, with the protons closer to the phosphate group appearing at a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of both the cation and the anion. The carbon atoms directly bonded to the phosphorus in the cation show a characteristic splitting due to coupling with the ³¹P nucleus. The chemical shifts of the carbon atoms in the alkyl chains are indicative of their local electronic environment.
³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for this compound as it contains two phosphorus atoms in different chemical environments. The phosphonium (B103445) cation will exhibit a distinct resonance from the phosphate anion. The chemical shift of the phosphonium phosphorus is sensitive to the nature of the alkyl groups and the counter-ion. For the dibutyl phosphate anion, the ³¹P chemical shift can provide information about intermolecular interactions, such as hydrogen bonding involving the P-OH group, and its dissociation state in different solvents.
Interactive Data Table: Representative NMR Chemical Shifts
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| ¹H | P-CH ₃ | ~1.8 - 2.2 | Doublet | ²JP-H ≈ 13-15 |
| ¹H | P-CH ₂-CH₃ | ~2.2 - 2.6 | Multiplet | |
| ¹H | P-CH₂-CH ₃ | ~1.1 - 1.4 | Multiplet | |
| ¹H | P-O-CH ₂- | ~3.8 - 4.1 | Multiplet | |
| ¹H | -CH₂-CH ₂-CH₂-CH₃ | ~1.5 - 1.8 | Multiplet | |
| ¹H | -CH₂-CH₂-CH ₂-CH₃ | ~1.3 - 1.5 | Sextet | |
| ¹H | -CH₂-CH₂-CH₂-CH ₃ | ~0.8 - 1.0 | Triplet | |
| ¹³C | P-C H₃ | ~10 - 15 | Doublet | ¹JP-C ≈ 50-60 |
| ¹³C | P-C H₂-CH₃ | ~15 - 20 | Doublet | ¹JP-C ≈ 45-55 |
| ¹³C | P-CH₂-C H₃ | ~5 - 10 | Singlet | |
| ¹³C | P-O-C H₂- | ~65 - 70 | Doublet | ²JP-O-C ≈ 5-8 |
| ¹³C | -CH₂-C H₂-CH₂-CH₃ | ~30 - 35 | Doublet | ³JP-O-C-C ≈ 4-7 |
| ¹³C | -CH₂-CH₂-C H₂-CH₃ | ~18 - 22 | Singlet | |
| ¹³C | -CH₂-CH₂-CH₂-C H₃ | ~13 - 15 | Singlet | |
| ³¹P | [P(CH₂CH₃)₃CH₃]⁺ | ~+30 to +35 | Singlet | |
| ³¹P | [(CH₃(CH₂)₃O)₂PO₂]⁻ | ~0 to +5 | Singlet |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.
FTIR Spectroscopy: The FTIR spectrum reveals the presence of specific functional groups. The C-H stretching vibrations of the alkyl chains in both the cation and anion are observed in the 2800-3000 cm⁻¹ region. The P-C stretching vibrations of the phosphonium cation can be found in the fingerprint region, typically around 700-800 cm⁻¹. For the dibutyl phosphate anion, the P=O stretching vibration is a prominent band, usually appearing in the range of 1200-1300 cm⁻¹. The P-O-C stretching vibrations are also identifiable, typically between 950 and 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The P-C symmetric stretch of the phosphonium cation is a characteristic Raman band. The symmetric stretching of the phosphate group (PO₂) in the anion also gives a strong Raman signal.
Interactive Data Table: Key Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 2850-3000 | C-H stretching | FTIR, Raman |
| 1460-1480 | C-H bending | FTIR |
| 1200-1300 | P=O stretching | FTIR |
| 950-1100 | P-O-C stretching | FTIR |
| 700-800 | P-C stretching | FTIR, Raman |
| ~960 | P-O symmetric stretching | Raman |
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment Analysis
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. For this compound, EXAFS at the phosphorus K-edge can provide detailed information about the coordination environment of the phosphorus atoms in both the cation and the anion.
The analysis of the EXAFS signal can yield precise measurements of the P-O bond distances within the dibutyl phosphate anion. Studies on similar phosphate-containing systems have shown that the P-O bond distance is typically around 1.53 Å. orientjchem.orgresearchgate.net Furthermore, EXAFS can reveal the number and distance of neighboring atoms, providing insights into the solvation shell and ion pairing interactions in the liquid state. The coordination of the phosphate anion with the phosphonium cation or solvent molecules can be inferred from the EXAFS data.
Microstructural and Morphological Characterization in Functional Systems
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Material Composites
When this compound is used as a component in polymer composites or as a stabilizer for nanoparticles, its dispersion and interaction with the host matrix or nanoparticles can be visualized using electron microscopy techniques.
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of composites containing this compound. It can reveal how the ionic liquid is distributed within a polymer matrix. For instance, in an epoxy resin composite, SEM images can show whether the ionic liquid is well-dispersed or if it forms distinct phases. researchgate.net The morphology, such as the presence of pores or cracks, which can be influenced by the ionic liquid content, can also be assessed. researchgate.net
Transmission Electron Microscopy (TEM): TEM provides higher resolution images and is used to investigate the internal structure of composites and the morphology of nanoparticles. If this compound is used to stabilize nanoparticles, TEM can be used to determine the size, shape, and distribution of these nanoparticles. nih.gov The presence of the ionic liquid layer on the surface of the nanoparticles can sometimes be inferred from the contrast in the TEM images.
Atomic Force Microscopy (AFM) for Surface Interactions and Film Formation
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can also be used to probe the forces between a sharp tip and a surface. This makes it an ideal tool for studying the interfacial behavior of this compound.
When this ionic liquid is deposited on a solid substrate, AFM can be used to visualize the formation of thin films and adsorbed layers. Topographical images can reveal whether the ionic liquid forms a uniform film or discrete droplets. acs.org High-resolution imaging may even provide insights into the molecular arrangement at the solid-liquid interface.
Furthermore, by operating the AFM in force spectroscopy mode, the interactions between the AFM tip and the ionic liquid-coated surface can be quantified. Force-distance curves can reveal the presence of layered structures of the ionic liquid near the surface. nih.gov The adhesion force between the tip and the surface can also be measured, providing information about the surface energy and the strength of the interaction between the ionic liquid and the substrate.
Computational Chemistry and Theoretical Modeling of Triethylmethylphosphonium Dibutyl Phosphate
Density Functional Theory (DFT) for Molecular and Supramolecular Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometries, interaction energies, and vibrational frequencies of ion pairs and larger clusters of ionic liquids.
DFT calculations are crucial for determining the most stable three-dimensional arrangement of the triethylmethylphosphonium cation and the dibutyl phosphate (B84403) anion. These calculations typically involve geometry optimization, where the total energy of the ion pair is minimized with respect to the positions of the atoms. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results.
The optimized geometry of the triethylmethylphosphonium dibutyl phosphate ion pair will be a result of the balance between electrostatic attraction, steric repulsion, and dispersion forces. The dibutyl phosphate anion is expected to position itself to maximize its interaction with the positively charged phosphorus center of the cation, while minimizing steric clashes between the respective alkyl chains.
Table 1: Representative Optimized Geometrical Parameters for a Phosphonium-Phosphate Ion Pair from DFT Calculations
| Parameter | Cation (Triethylmethylphosphonium) | Anion (Dibutyl Phosphate) |
| Bond Lengths (Å) | ||
| P-C (methyl) | ~1.80 - 1.85 | P-O (ester) |
| P-C (ethyl) | ~1.82 - 1.87 | P=O |
| C-H | ~1.08 - 1.10 | C-O |
| C-C | ~1.52 - 1.55 | C-H |
| Bond Angles (degrees) | ||
| C-P-C | ~107 - 112 | O-P-O |
| H-C-H | ~108 - 110 | P-O-C |
| P-C-C | ~110 - 115 | O=P-O |
| Dihedral Angles (degrees) | ||
| C-P-C-C | Varies (conformational flexibility) | P-O-C-C |
Note: The values in this table are illustrative and represent typical ranges for similar structures. Actual values for this compound would require specific DFT calculations.
A key aspect of the structure of ionic liquids is the nature and extent of hydrogen bonding between the cation and anion. In this compound, the primary hydrogen bond acceptor is the phosphate anion, specifically the oxygen atoms. The acidic proton on the dibutyl phosphate anion can act as a hydrogen bond donor. Furthermore, the C-H bonds of the alkyl groups on the phosphonium (B103445) cation, particularly those on the carbon atoms adjacent to the phosphorus center (α-hydrogens), can act as weak hydrogen bond donors.
DFT calculations can quantify the strength of these hydrogen bonds by analyzing parameters such as the bond distance between the hydrogen atom and the acceptor atom, the bond angle of the hydrogen bond, and the interaction energy between the cation and anion. Natural Bond Orbital (NBO) analysis is a common technique used to understand the charge transfer and orbital interactions associated with hydrogen bonding.
The interaction energy between the triethylmethylphosphonium cation and the dibutyl phosphate anion is a critical parameter that influences the physical properties of the ionic liquid, such as its melting point and viscosity. DFT can provide a reliable estimate of this interaction energy, which is typically calculated as the difference between the energy of the optimized ion pair and the sum of the energies of the individual, isolated ions.
Molecular Dynamics (MD) Simulations for Dynamics and Transport Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system of atoms and molecules. For this compound, MD simulations can provide insights into the liquid structure, dynamics of the ions, and transport properties such as viscosity and diffusion coefficients.
MD simulations of phosphonium-based ionic liquids typically employ classical force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. ucl.ac.uk Commonly used force fields include AMBER, CHARMM, and OPLS-AA, which may require specific parameterization for the phosphonium cation and phosphate anion to accurately reproduce experimental data. Atomistic simulations have been performed to investigate the effect of aliphatic chain length in tetraalkylphosphonium cations on liquid morphologies, microscopic ionic structures and dynamical properties of tetraalkylphosphonium chloride ionic liquids. arxiv.orgresearchgate.net The liquid morphologies are characterized by sponge-like interpenetrating polar and apolar networks in ionic liquids consisting of tetraalkylphosphonium cations with short aliphatic chains. arxiv.orgresearchgate.net
From the simulation trajectories, various properties can be calculated. The radial distribution function (RDF) provides information about the local arrangement of ions around a central ion. For instance, the P-P RDF can reveal the average distance between cations, while the P-O (phosphate) RDF can describe the cation-anion pairing. The mean square displacement (MSD) of the ions can be used to calculate their self-diffusion coefficients, which are indicative of their mobility within the liquid. The viscosity of the ionic liquid can also be estimated from the simulations using methods such as the Green-Kubo relations.
Table 2: Typical Parameters and Outputs of an MD Simulation for a Phosphonium-Based Ionic Liquid
| Simulation Parameter | Typical Value/Method |
| Force Field | OPLS-AA, AMBER, CHARMM (with custom parameters) |
| Ensemble | NPT (isothermal-isobaric) or NVT (canonical) |
| Temperature | 298 K (or other relevant temperatures) |
| Pressure | 1 atm |
| Time Step | 1-2 fs |
| Simulation Time | 10-100 ns |
| Calculated Properties | Radial Distribution Functions (RDFs) |
| Mean Square Displacement (MSD) | |
| Self-Diffusion Coefficients (D) | |
| Viscosity (η) | |
| Ionic Conductivity (σ) |
COSMO-RS Based Predictions for Solvation and Extraction Thermodynamics
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of liquids and mixtures. zenodo.org It is particularly useful for screening potential ionic liquids for specific applications, such as in solvent extraction processes.
In the COSMO-RS methodology, a quantum chemical calculation (typically DFT) is first performed on the individual ions in a virtual conductor environment. researchgate.net This results in a "σ-profile" for each ion, which is a histogram of the screening charge density on the molecular surface. The σ-profiles of the triethylmethylphosphonium cation and the dibutyl phosphate anion can then be used in a statistical thermodynamics framework to predict various thermodynamic properties of the neat ionic liquid and its mixtures with other solvents.
COSMO-RS can be used to predict properties such as:
Activity coefficients: These are crucial for understanding the phase behavior of mixtures and for designing separation processes.
Solubility: The solubility of various solutes (e.g., organic molecules, metal salts) in this compound can be estimated.
Partition coefficients: For liquid-liquid extraction applications, the distribution of a solute between an aqueous phase and the ionic liquid phase can be predicted.
Excess enthalpies: These provide information about the energetics of mixing the ionic liquid with other components.
Table 3: Illustrative COSMO-RS Predicted Thermodynamic Properties for this compound
| Property | Predicted Value/Trend |
| Logarithm of the activity coefficient at infinite dilution (ln γ∞) of benzene | Value would indicate the solvent power for aromatic compounds. |
| Solubility of water in the IL | Predicted mass or mole fraction, indicating hydrophilicity/hydrophobicity. |
| Partition coefficient of a target molecule between water and the IL | Ratio indicating the extraction efficiency. |
| Excess enthalpy of mixing with a co-solvent | Positive or negative value indicating endothermic or exothermic mixing. |
Note: The values in this table are for illustrative purposes. Actual predictions would require specific COSMO-RS calculations for the given system.
Quantum Chemical Approaches for Understanding Reactivity and Degradation Pathways
Quantum chemical methods, particularly DFT, are instrumental in investigating the chemical reactivity and potential degradation pathways of ionic liquids. nih.gov Understanding the stability of this compound under various conditions (e.g., thermal, chemical) is crucial for its practical application.
For the triethylmethylphosphonium cation, computational studies have explored its stability, particularly in alkaline environments. rsc.org Degradation can occur through mechanisms such as Hofmann elimination or nucleophilic attack at the α-carbon of the alkyl chains. DFT calculations can be used to determine the activation energies for these different pathways, thereby predicting the most likely degradation products.
The dibutyl phosphate anion can also undergo degradation, for instance, through hydrolysis of the ester linkages, particularly in the presence of water and at elevated temperatures. Quantum chemical calculations can model the reaction mechanism of hydrolysis, including the transition states and activation barriers.
By mapping the potential energy surfaces for various degradation reactions, a comprehensive understanding of the stability of this compound can be achieved. This knowledge is vital for defining the operational limits of this ionic liquid and for developing strategies to mitigate its degradation.
Table 4: Potential Degradation Products of this compound Identified Through Quantum Chemical Calculations
| Ion | Degradation Pathway | Potential Products |
| Triethylmethylphosphonium (Cation) | Hofmann Elimination | Triethylphosphine (B1216732), Methane, Ethene |
| Nucleophilic Attack | Varies with nucleophile (e.g., phosphine (B1218219) oxides) | |
| Dibutyl Phosphate (Anion) | Hydrolysis | Butanol, Monobutyl phosphate, Phosphoric acid |
| Thermal Decomposition | Alkenes (e.g., butene), Phosphoric acid derivatives |
Catalytic Applications of Triethylmethylphosphonium Dibutyl Phosphate
Triethylmethylphosphonium Dibutyl Phosphate (B84403) as a Reaction Medium in Organic Synthesis
Ionic liquids, such as triethylmethylphosphonium dibutyl phosphate, are considered "designer solvents" due to their tunable physicochemical properties. Their application as reaction media can significantly influence the outcome of organic reactions.
Enhancement of Reaction Rates and Selectivity
While specific studies detailing the enhancement of reaction rates and selectivity using this compound are not extensively documented, the broader class of phosphonium-based ionic liquids has demonstrated notable catalytic activity. For instance, tetrabutylphosphonium (B1682233) carboxylate ionic liquids have been effectively used as catalysts in the alcoholysis of propylene (B89431) oxide with methanol. The choice of the anion, in that case, the carboxylate, was shown to be crucial for the catalytic performance. This suggests that the dibutyl phosphate anion in this compound could similarly play a key role in influencing reaction kinetics and product selectivity in various organic transformations. The phosphonium (B103445) cation itself can also contribute to catalytic activity, with phosphonium salts being recognized as efficient phase transfer catalysts. alfachemic.com
The catalytic behavior of a related ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) dibutyl phosphate, has been studied in the esterification of acetic acid with n-butanol. The study revealed that this ionic liquid catalyst could achieve high conversion rates, and it was easily separable and reusable. researchgate.net These findings for a different cation with the same dibutyl phosphate anion suggest the potential for this compound to act as an effective and recyclable catalytic medium.
Heterogeneous and Homogeneous Catalysis Paradigms
Phosphonium ionic liquids can be employed in both homogeneous and heterogeneous catalysis. In a homogeneous system, the ionic liquid can act as both the solvent and the catalyst. The high thermal stability of phosphonium salts makes them suitable for reactions requiring elevated temperatures. alfachemic.com
In heterogeneous catalysis, phosphonium salts can be used to stabilize metal nanoparticles, which then act as the catalyst. For example, palladium nanoparticles stabilized by sterically hindered phosphonium salts have shown high activity as catalysts in Suzuki cross-coupling reactions. mdpi.comtandfonline.com The ionic liquid provides a stable environment for the nanoparticles, preventing their agglomeration and maintaining their catalytic activity. While this has been demonstrated with other phosphonium salts, it points to a potential application for this compound in nanoparticle catalysis.
Role in Polymerization Reactions
The application of ionic liquids in polymerization reactions is a growing field of interest, with the potential to control polymer properties and reaction kinetics.
Organocatalysis in Ring-Opening Polymerization of Cyclic Esters
The table below summarizes the polymerization of ε-caprolactone using dibutyl phosphate as a catalyst, which provides a reference for the potential catalytic activity of the dibutyl phosphate anion.
| Monomer | Initiator | [Monomer]:[Initiator]:[Catalyst] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| ε-Caprolactone | Benzyl Alcohol | 100:1:1 | 2 | 95 | 10900 | 11200 | 1.15 |
| ε-Caprolactone | 1-Dodecanol | 200:1:2 | 4 | 98 | 22400 | 22800 | 1.18 |
| ε-Caprolactone | Benzyl Alcohol | 500:1:5 | 8 | 96 | 54800 | 55100 | 1.21 |
Data inferred from studies on Dibutyl Phosphate catalysis. researchgate.net
Biocatalysis and Enzyme Stabilization in this compound Systems
Ionic liquids have emerged as promising media for biocatalytic reactions, offering potential advantages in terms of enzyme stability and activity.
A patent for a method to enhance the efficiency and sensitivity of nucleic acid amplification explicitly lists this compound as an ionic liquid that can be used in the process. This indicates a direct application in a biocatalytic system, where the ionic liquid is believed to suppress the activity of nucleic acid amplification inhibitors, thereby improving the reaction efficiency.
Furthermore, phosphonium-based ionic liquids have been investigated for their effects on the activity and stability of enzymes such as lipase (B570770). Studies have shown that the structure of the phosphonium cation and the nature of the anion can influence enzyme performance. For example, in the case of immobilized Burkholderia cepacia lipase, the use of certain phosphonium ionic liquids during the preparation of the silica (B1680970) support or during the immobilization process led to enhanced enzymatic activity. researchgate.netua.pt This suggests that this compound could be a suitable medium or additive for enzyme-catalyzed reactions, potentially stabilizing the enzyme and improving its catalytic efficiency. The interactions between the ionic liquid ions and the enzyme are thought to be crucial in modulating the enzyme's conformation and activity.
The table below shows the effect of different phosphonium ionic liquids on the relative activity of immobilized Burkholderia cepacia lipase (BCL), highlighting the importance of the ionic liquid's composition.
| Ionic Liquid Additive in Immobilization | Relative Activity of Immobilized BCL (%) | Immobilization Yield (%) |
| None | 100 | 65 |
| [P₆₆₆(₁₄)][Cl] | 85 | 70 |
| [P₆₆₆(₁₄)][Br] | 92 | 72 |
| [P₆₆₆(₁₄)][NTf₂] | 322.7 | 91.1 |
Data from studies on various phosphonium-based ionic liquids. researchgate.net
Influence on Enzyme Activity and Enantioselectivity
The structure of the cation and anion of an ionic liquid can significantly impact the activity, stability, and selectivity of enzymes. Studies on various phosphonium-based ILs have demonstrated both enhancing and inhibiting effects on enzymatic reactions, depending on the specific IL and enzyme involved.
Research on Burkholderia cepacia lipase (BCL) has shown that the nature of the anion in phosphonium ILs plays a crucial role in modulating enzyme activity. nih.gov For instance, ILs with phosphate and bis(trifluoromethylsulfonyl)imide anions have been observed to increase BCL activity. nih.gov This enhancement is attributed to favorable interactions between the anion and side-chain amino acids of the enzyme, avoiding interference with the active site. nih.gov Conversely, anions that form strong hydrogen bonds with amino acid residues in the catalytic triad (B1167595), such as decanoate, can lead to a decrease in enzyme activity. nih.gov
The alkyl chain length of the phosphonium cation also influences enzyme performance. An increase in the cation's alkyl chain length has been associated with a decrease in BCL enzymatic activity. nih.gov Molecular docking studies suggest that the cation preferentially interacts with residues near the enzyme's active site, and longer chains may cause greater steric hindrance. nih.gov
Furthermore, changes in the secondary structure of enzymes, such as a decrease in the α-helix content, have been correlated with higher enzymatic activity in the presence of certain ILs. nih.gov This suggests that the ionic liquid can induce conformational changes that facilitate substrate access to the active site. nih.gov
| Ionic Liquid Component | Observed Effect on Lipase Activity | Putative Mechanism |
| Cation: Increased Alkyl Chain Length | Decrease | Increased steric hindrance near the active site. nih.gov |
| Anion: Phosphate, Bis(trifluoromethylsulfonyl)imide | Increase | Favorable interactions with side-chain amino acids, avoiding the active site. nih.gov |
| Anion: Decanoate, Chloride, Bromide | Decrease | Interaction with catalytic triad residues, inhibiting substrate binding. nih.gov |
This table summarizes general findings for phosphonium-based ionic liquids and their effect on lipase activity.
Stabilization of Biomolecules within Ionic Liquid Environments
The stability of biomolecules, such as proteins and enzymes, is a critical factor in their application in biocatalysis and other biotechnological processes. Ionic liquids can act as either stabilizing or destabilizing agents for biomolecules, depending on the nature of the ions and their concentration. rsc.org
Studies on the interaction of phosphonium-based ILs with collagen, a key structural protein, have revealed that the ions play an active role in modulating its stability. rsc.orgresearchgate.net At lower concentrations, certain PILs may have a stabilizing effect, while at higher concentrations, they can lead to denaturation. rsc.orgresearchgate.net The chaotropicity of the ions, which relates to their ability to disrupt the structure of water, is a significant factor in their interaction with proteins. rsc.org
The use of phosphonium-based ILs in aqueous biphasic systems (ABS) has also been explored for the extraction and purification of biomolecules. nih.gov These systems, formed by combining a hydrophilic phosphonium IL with an aqueous salt solution, can create a biocompatible environment for separating and stabilizing proteins and other biomolecules. nih.gov The tunability of the IL structure allows for the optimization of these systems for specific separation tasks. nih.gov
| Biomolecule | Phosphonium IL System | Observation |
| Collagen | Phosphonium methyl sulfate (B86663) and diethyl phosphate | Concentration-dependent stabilization and destabilization. researchgate.net |
| Various Biomolecules | Aqueous biphasic systems with hydrophilic phosphonium ILs | Effective for extraction and partitioning, indicating a potentially stabilizing environment. nih.gov |
This table illustrates the influence of phosphonium-based ionic liquids on the stability of different biomolecules.
Triethylmethylphosphonium Dibutyl Phosphate in Materials Science and Engineering
Lubricant and Tribological Performance of Triethylmethylphosphonium Dibutyl Phosphate (B84403)
Phosphonium-based ionic liquids are recognized for their potential as high-performance lubricants and additives, primarily due to their high thermal stability, low volatility, and inherent polarity which promotes strong surface adsorption. osti.gov The performance of Triethylmethylphosphonium dibutyl phosphate is rooted in its ability to form protective films at the interface of interacting surfaces under boundary lubrication conditions.
The primary mechanism by which phosphonium (B103445) phosphate ionic liquids, including this compound, provide lubrication is through the in-situ formation of a thin, protective surface layer known as a tribofilm. mdpi.com This process is a tribochemical reaction, meaning it is activated by the friction and heat generated at the contact points (asperities) between sliding surfaces. researchgate.net
The formation process generally involves several stages. Initially, the polar ionic liquid molecules adsorb onto the metallic surface. Under the high pressure and temperature of a tribological contact, the dibutyl phosphate anion undergoes decomposition. This decomposition allows the phosphate component to react with the metal surface, typically iron or steel, leading to the formation of a durable film. researchgate.net Studies on analogous phosphonium phosphate systems have shown that this tribofilm is primarily composed of a complex iron phosphate or polyphosphate glass-like layer. mdpi.comosti.gov
| Analytical Technique | Information Obtained | Typical Findings for Phosphonium Phosphate Tribofilms |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical composition of the surface | Detection of FePO₄, metal oxides, and phosphorus compounds. mdpi.com |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography | Observation of smooth wear tracks and tribofilm coverage. tribology.com.cn |
| Atomic Force Microscopy (AFM) | High-resolution surface topography and film thickness | Measurement of film thickness (10-200 nm) and roughness reduction. osti.govutwente.nl |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis of surface features | Mapping the distribution of phosphorus and oxygen in the wear scar. bournemouth.ac.uk |
The tribofilm formed by this compound serves as a sacrificial layer that is crucial for friction reduction and wear protection. osti.gov Its effectiveness stems from two primary properties: its physical presence as a separating layer and its mechanical characteristics.
Friction Reduction: The friction-reducing capability is attributed to the formation of a low-shear-strength boundary film. scispace.com This phosphate-rich layer is more easily sheared than the underlying metal, meaning that when the surfaces slide, the motion is accommodated within the tribofilm rather than by the metal asperities. This significantly lowers the coefficient of friction. mdpi.com Research on similar ionic liquids indicates that the removal of the native oxide layer on steel is a critical step, as the phosphate anions adsorb more effectively onto the metallic iron, leading to a densely packed, lubricious boundary layer. osti.govresearchgate.net
Wear Protection: Wear protection is achieved by physically preventing direct contact between the sliding metal surfaces, thus averting adhesive wear (scuffing) and abrasive wear. osti.gov The tribofilm is continuously formed and removed during operation, creating a dynamic equilibrium. This self-healing characteristic ensures that the surfaces remain protected even under high loads and prolonged operation. The phosphate glass formed is hard and dense, providing excellent resistance against mechanical removal. researchgate.net
The performance of an ionic liquid lubricant is a direct consequence of the combined properties of its constituent cation and anion. osti.gov In this compound, both ions play distinct and critical roles.
Cation (Triethylmethylphosphonium): The phosphonium cation is primarily responsible for the ionic liquid's physical properties, such as thermal stability, viscosity, and miscibility with base oils. osti.gov
Alkyl Chain Length: The presence of ethyl and methyl groups influences its physical state and solubility. Generally, phosphonium cations with longer alkyl chains tend to have better miscibility in non-polar hydrocarbon base oils. acs.orgresearchgate.net The relatively short chains in the triethylmethylphosphonium cation suggest it may be more suitable for use in polar base stocks or as a neat lubricant.
Symmetry: The structure of the cation also impacts performance. Studies comparing symmetric and asymmetric phosphonium cations have shown that symmetry can affect ion mobility and packing, which in turn influences tribological behavior. osti.gov
Anion (Dibutyl Phosphate): The dibutyl phosphate anion is the primary functional component for anti-wear performance. acs.orgnih.gov
Phosphate Source: It serves as the source of phosphorus, which is essential for the formation of the protective iron phosphate tribofilm. mdpi.com The reactivity of the phosphate anion under tribological stress dictates the rate and effectiveness of film formation. mdpi.com
Alkyl Chains: The butyl chains on the phosphate anion also contribute to the physical properties of the ionic liquid and can influence its interaction with the surface. Long-chain esters on phosphate anions have been shown to provide better anti-wear properties compared to short-chain esters, which offer superior extreme pressure performance. researchgate.net
| Ion Component | Primary Role in Lubrication | Key Structural Influences |
|---|---|---|
| Cation: Triethylmethylphosphonium | Determines physical properties (thermal stability, viscosity, oil miscibility). osti.gov | Alkyl chain length and symmetry affect packing, mobility, and solubility. osti.govacs.org |
| Anion: Dibutyl Phosphate | Acts as the active chemical precursor for the anti-wear tribofilm. acs.org | Provides phosphorus for tribochemical reaction; alkyl chains influence reactivity and wear protection. researchgate.net |
Polymer Composites and Functional Additives
Beyond lubrication, the chemical structure of this compound allows it to be used as a functional additive in polymer systems, notably as a flame retardant and a curing catalyst.
Phosphorus-based compounds are well-established as effective flame retardants for a variety of polymers, including ethylene-vinyl acetate (B1210297) (EVA). mtak.hu They are often favored for being halogen-free alternatives. The mechanism of flame retardancy for phosphorus compounds primarily operates in the condensed phase.
When a polymer composite containing a phosphorus-based flame retardant is exposed to heat, the additive decomposes to form phosphoric acid. The phosphoric acid then acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the surface. mtak.hu This char layer serves multiple functions:
It acts as a physical barrier, insulating the underlying polymer from the heat source.
It reduces the release of flammable volatile gases, which are the fuel for the flame.
It prevents the ingress of oxygen required for combustion.
In EVA composites, the addition of phosphate-based flame retardants has been shown to significantly improve fire safety metrics. For instance, they can increase the Limiting Oxygen Index (LOI) and help the material achieve a higher rating in UL-94 vertical burn tests. nih.govresearchgate.net Cone calorimetry data for EVA composites with phosphorus additives typically show a marked reduction in the peak heat release rate (pHRR) and total heat release (THR). researchgate.net
Phosphonium salts, including various phosphonium phosphates, are known to function as catalysts or accelerators in the curing of thermosetting resins, such as epoxy and phenolic resins. They are often used as latent catalysts, meaning they are relatively inactive at room temperature but become highly active when heated, initiating the polymerization or cross-linking process.
In epoxy resin systems, the phosphonium cation can act as an initiator for anionic polymerization of the epoxy groups. Alternatively, it can accelerate the reaction between the epoxy resin and a curing agent (e.g., an anhydride (B1165640) or a phenol). The specific mechanism depends on the formulation, but the catalytic effect generally leads to a reduction in the curing temperature or a shorter curing time, which is advantageous for manufacturing processes. The choice of the anion, in this case, dibutyl phosphate, can also influence the catalyst's latency and reactivity.
Plasticizer Effects and Mechanical Property Modulation
Plasticizers are additives that increase the flexibility, workability, and distensibility of a material by embedding themselves between polymer chains, thereby reducing intermolecular forces. diva-portal.org When incorporated into a polymer matrix, this compound functions as a plasticizer, leading to predictable modifications of the material's mechanical properties. The introduction of a plasticizer generally leads to a decrease in tensile strength and elastic modulus, while significantly increasing the elongation at break, transforming a rigid material into a more ductile one. researchgate.netncsu.edu
The effectiveness of a plasticizer is related to its molecular structure and its compatibility with the host polymer. spbstu.ru Phosphate-containing plasticizers, in particular, have been shown to effectively enhance the mechanical properties of composites. For instance, the addition of certain phosphate plasticizers to epoxy compositions can increase resistance to bending stress and impact strength. mdpi.com The presence of this compound would be expected to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
The typical influence of a plasticizer on the mechanical properties of a polymer is summarized in the interactive data table below.
Interactive Data Table: General Effects of Plasticizers on Polymer Mechanical Properties
| Property | Effect of Plasticizer Addition | Typical Change |
|---|---|---|
| Tensile Strength | Decrease | Lower resistance to being pulled apart. |
| Elastic Modulus | Decrease | Material becomes less stiff. |
| Elongation at Break | Increase | Material can stretch more before breaking. researchgate.net |
| Glass Transition Temp. (Tg) | Decrease | Becomes flexible at lower temperatures. researchgate.net |
Electrochemical Applications of this compound
Ionic liquids, such as this compound, are valued in electrochemistry for their intrinsic ionic conductivity, low volatility, and high thermal stability.
Electrolyte Development for Energy Storage Devices (e.g., Supercapacitors, Batteries)
The use of phosphate-based electrolytes is a promising avenue for developing safe and high-performance energy storage devices. rsc.org this compound can serve as an electrolyte in supercapacitors and batteries. Its constituent ions, the Triethylmethylphosphonium cation and the dibutyl phosphate anion, provide mobile charge carriers necessary for the functioning of these devices. Phosphate-based electrolytes have been investigated for their ability to operate at high voltages, which can lead to higher energy and power densities in supercapacitors. rsc.org In the context of lithium-ion batteries, phosphonium-based ionic liquids are considered for their potential to enhance safety and stability. deakin.edu.au
Solid-Electrolyte Interface (SEI) Formation and Stability on Electrode Materials
In rechargeable batteries, a critical component for long-term stability is the Solid-Electrolyte Interface (SEI), a passivation layer that forms on the electrode surface from the decomposition products of the electrolyte. researchgate.netmdpi.com The chemical composition of the electrolyte directly dictates the composition and properties of the SEI. researchgate.net When this compound is used in an electrolyte, its dibutyl phosphate anion would participate in the electrochemical decomposition reactions at the anode surface during the initial charging cycles.
Ionic Conductivity Mechanisms in this compound Electrolytes
The ionic conductivity of an electrolyte based on this compound is determined by the mobility of its constituent ions: the Triethylmethylphosphonium cation and the dibutyl phosphate anion. This movement of ions under an electric field constitutes the flow of current within the energy storage device. The conductivity is influenced by factors such as the size and shape of the ions, the viscosity of the electrolyte, and the degree of ion dissociation.
Interactive Data Table: Representative Ionic Conductivity of Phosphate-Based Electrolytes
| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) |
|---|---|---|
| LiPON (amorphous solid) | ~2 x 10-6 | Room Temperature |
| LiI–Li₃PO₄ (solid) | ~1 x 10-3 | Room Temperature researchgate.net |
| Trimethyl Phosphate (liquid) | ~1.2 x 10-2 | 25 |
Nanomaterial Synthesis with this compound
The unique chemical properties of ionic liquids also make them suitable for use in the synthesis of advanced materials at the nanoscale.
Synthesis of Quantum Dots and Other Nanostructures
This compound can play a role in the "bottom-up" synthesis of nanomaterials such as quantum dots (QDs). researchgate.net In such syntheses, the dibutyl phosphate anion can act as a surface capping agent or ligand. By binding to the surface of the nascent nanocrystals, it controls their growth, prevents aggregation, and provides colloidal stability in the solvent.
The size-dependent optoelectronic properties of quantum dots are highly sensitive to the surface chemistry, making the choice of capping agent critical. researchgate.net The use of phosphate-based ligands can influence the photoluminescent properties of the resulting QDs. While various methods exist for synthesizing phosphor quantum dots, including scalable routes from precursors like red phosphorus, the surface passivation provided by ligands is a key step in achieving high-quality, stable nanostructures. researchgate.netchemrxiv.org
Chemical Stability and Degradation Pathways of Triethylmethylphosphonium Dibutyl Phosphate
Radiolytic Degradation Studies of Phosphate-Based Ionic Liquids
Phosphonium-based ionic liquids are generally considered to be relatively resistant to radiolytic degradation. researchgate.net However, exposure to ionizing radiation can induce chemical changes that affect their physical and chemical properties. Studies on various phosphonium-based ionic liquids have shown that the primary site of radiolytic attack is the phosphonium (B103445) cation. researchgate.netnih.gov
The principal mechanism of degradation for the phosphonium cation under gamma irradiation is the dissociation of the phosphorus-carbon (P-C) bond. researchgate.net This leads to the formation of various smaller organic species. The specific degradation products will depend on the structure of the cation. For the triethylmethylphosphonium cation, radiolysis is expected to generate radical intermediates, leading to the formation of volatile hydrocarbons and other fragmentation products. nih.gov
Table 1: Summary of General Radiolytic Degradation Observations in Phosphonium-Based Ionic Liquids
| Cation/Anion Type | Primary Degradation Pathway | Key Degradation Products (General) | Influencing Factors |
| Phosphonium Cation | P-C bond dissociation | Smaller organic molecules, volatile hydrocarbons | Radiation dose, presence of water/other solutes |
| Phosphate (B84403) Anion | C-O bond cleavage, P-O bond cleavage | Alcohols, acidic phosphate species | Radiation dose, acidity, presence of complexing agents |
Chemical Decomposition Mechanisms and Product Identification (e.g., Dibutyl Phosphate)
The chemical stability of triethylmethylphosphonium dibutyl phosphate is largely influenced by the susceptibility of the dibutyl phosphate anion to hydrolysis, particularly in acidic or basic environments. The hydrolysis of organophosphate esters is a well-documented process that can proceed through the cleavage of either the carbon-oxygen (C-O) or the phosphorus-oxygen (P-O) bond.
A study on the hydrolysis kinetics of dibutyl phosphate in a 2.0 mol/L nitric acid medium revealed that the primary degradation products include butanol, butyric acid, propionic acid, mono-butyl phosphate, and inorganic phosphate ions. xml-journal.net The rate of this hydrolysis was found to increase exponentially with temperature, following quasi-first-order kinetics. xml-journal.net
The proposed mechanism for the acid-catalyzed hydrolysis of the dibutyl phosphate anion involves the protonation of a phosphate oxygen atom, followed by nucleophilic attack by a water molecule on the phosphorus center. This leads to the cleavage of a P-O-C linkage and the formation of dibutyl phosphate and an alcohol. Subsequent hydrolysis steps can then cleave the remaining ester linkage to produce mono-butyl phosphate and eventually phosphoric acid.
Table 2: Hydrolysis Products of Dibutyl Phosphate in Nitric Acid Medium
| Reactant | Condition | Identified Products |
| Dibutyl Phosphate | 2.0 mol/L HNO₃, 110-150 °C | Butanol, Butyric Acid, Propionic Acid, Mono-butyl Phosphate, Phosphate Ion |
The triethylmethylphosphonium cation is generally more stable towards hydrolysis than the dibutyl phosphate anion. However, under strongly basic conditions, phosphonium salts can undergo decomposition reactions. researchgate.net
Factors Influencing Stability in Diverse Operational Environments
The operational environment can significantly impact the stability of this compound. Key factors that can influence its degradation include:
Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of decomposition of this compound. Thermal stability studies on phosphonium-based ionic liquids show that their decomposition temperatures are highly dependent on the nature of both the cation and the anion. researchgate.netarpnjournals.org The thermal decomposition of phosphonium ionic liquids can be a complex process involving multiple pathways, including proton-transfer, association, and dissociation reactions. researchgate.net
Presence of Water: The presence of moisture can promote the hydrolysis of the dibutyl phosphate anion, leading to the formation of acidic degradation products. researchgate.net This can alter the chemical and physical properties of the ionic liquid and may lead to corrosion of materials in contact with it.
Acidity/Basicity: The stability of the dibutyl phosphate anion is sensitive to the pH of the environment. Both acidic and basic conditions can catalyze its hydrolysis. xml-journal.net The phosphonium cation is generally stable in acidic and neutral conditions but can be susceptible to degradation in the presence of strong bases. researchgate.net
Radiation: As discussed in section 8.1, exposure to ionizing radiation can lead to the degradation of both the cation and the anion. The extent of degradation is dependent on the total absorbed dose and the dose rate.
Presence of Other Chemical Species: Interactions with other chemicals in the operational environment can also affect stability. For instance, the presence of strong oxidizing agents could potentially lead to the oxidation of the phosphonium cation or the alkyl chains of the dibutyl phosphate anion.
Environmental Considerations and Sustainability Aspects of Triethylmethylphosphonium Dibutyl Phosphate
Design of Environmentally Benign Triethylmethylphosphonium Dibutyl Phosphate (B84403) Analogs
The design of environmentally benign ionic liquids involves the strategic modification of either the cation or the anion to reduce toxicity and enhance biodegradability. For analogs of triethylmethylphosphonium dibutyl phosphate, research efforts are guided by principles of green chemistry.
A primary strategy involves modifying the tetraalkylphosphonium cation. The introduction of functional groups that are susceptible to enzymatic or hydrolytic cleavage can create pathways for degradation. researchgate.net Research has targeted the incorporation of ester, ether, alcohol, or alkene functionalities into one of the alkyl substituents on the phosphonium (B103445) core. monash.edursc.org The hypothesis is that these groups can serve as points of attack for microorganisms, breaking down the cation into smaller, more readily metabolizable fragments. researchgate.net For instance, an ester bond in a side chain could be hydrolyzed, separating the phosphonium head from the alkyl chain, thereby facilitating its degradation. researchgate.net
Another approach focuses on the anion. The choice of anion can significantly influence the IL's properties, including its environmental fate. researchgate.net Replacing simple inorganic anions with more complex, biodegradable organic anions is a key strategy. The use of amino acids as anions has been explored to create biocompatible dicationic ionic liquids (DILs) with ammonium-phosphonium cations, aiming for compounds with limited environmental footprints. Furthermore, anions such as octylsulfate have been shown to significantly increase the ultimate biodegradability of phosphonium ILs, as the anion itself is readily catabolized by microorganisms. researchgate.net The hydrophobicity and lipophilicity of the IL, which are influenced by both the cation and anion structure, are also crucial design parameters, as they affect toxicity and environmental mobility. rsc.orgnih.gov
Biodegradability Studies
Despite design efforts, studies have generally indicated that phosphonium-based ionic liquids exhibit relatively low levels of biodegradability. monash.edursc.org Standardized tests, such as the CO2 headspace test (ISO 14593), have been used to assess the ultimate biodegradability of a range of phosphonium ILs. researchgate.netmonash.edursc.org
In one study, several tricyclohexylphosphine-based quaternary salts containing an ester group on the side chain were evaluated. The results showed that these compounds underwent less than 10% biodegradation over the standard 28-day incubation period, indicating poor biodegradability. rsc.org This contrasts with some imidazolium (B1220033) and pyridinium-based ILs where incorporating ester moieties led to significant enhancements in biodegradability. researchgate.netmonash.edu This suggests that the inherent stability of the phosphonium core may present a greater challenge for microbial degradation. Research comparing various phosphonium ILs found them to be poorly biodegradable, with Biological Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratios below 0.1. uniovi.es
Table 1: Biodegradation of Selected Tricyclohexylphosphine-Based Ionic Liquids This table presents the percentage of biodegradation after a 28-day period as determined by the CO2 headspace test. Data sourced from research on phosphonium ionic liquids containing ester groups.
| Compound ID | Functional Group | Anion | Biodegradation (%) |
| 2a | Ester | Bromide | < 10 |
| 3a | Ester | Bromide | < 10 |
| 4a | Ester | Bromide | < 10 |
| 2b | Ester | Triflimide | < 10 |
| 3b | Ester | Triflimide | < 10 |
| 4b | Ester | Triflimide | < 10 |
Recyclability and Reusability in Industrial Processes
A significant sustainability advantage of phosphonium ionic liquids is their potential for recyclability and reuse, which is critical for industrial applications. sci-hub.searpnjournals.org Their negligible vapor pressure and high thermal stability facilitate their separation from volatile products and reactants, allowing for their recovery and subsequent reuse in processes like catalysis and separations. researchgate.netorganic-chemistry.org
In catalysis, phosphonium ILs have been successfully used as recyclable reaction media. researchgate.net For example, in palladium-catalyzed carbonylation reactions of aryl halides, the phosphonium bromide ionic liquid medium containing the active catalyst was recycled and reused without significant loss of activity. organic-chemistry.org Another innovative approach involves the design of "self-solidifying" phosphonium-containing ILs for biodiesel production. These catalysts are soluble during the reaction, enabling efficient homogeneous catalysis, but precipitate upon completion of the reaction, allowing for easy recovery and reuse, thus combining the benefits of both homogeneous and heterogeneous catalysts. acs.org
Phosphonium ILs are also effective and reusable extractants in separation processes. They have been used for the efficient recovery of valuable compounds like valeric acid from aqueous solutions. mdpi.com Studies have shown that phosphonium-based ILs can achieve high extraction efficiencies and can be regenerated and reused for multiple cycles. mdpi.com For instance, one study demonstrated the reuse of a phosphonium IL for valeric acid extraction, though a decrease in re-extraction efficiency was noted after the first cycle. mdpi.com Similarly, they have been investigated as recyclable media for the separation of dyes from wastewater and for the recovery of valuable metals from waste streams. arpnjournals.orgmdpi.com
Table 2: Reusability of a Phosphonium-Based Ionic Liquid in Valeric Acid Extraction This table shows the back-extraction (regeneration) efficiency of a phosphonium IL over three consecutive cycles.
| Cycle Number | Back-Extraction Efficiency (%) |
| 1 | 73.46 |
| 2 | 60.12 |
| 3 | 55.43 |
Mitigation of Environmental Impact in Application Areas
Mitigating the environmental impact of this compound and its analogs requires a multifaceted approach, focusing on their specific applications. A key strategy is their use in formulations where they replace more hazardous components or where their properties can be leveraged for environmental benefit.
In the field of lubrication, phosphonium ILs with phosphorus-containing anions are being developed as eco-friendly, non-toxic, and biodegradable anti-wear and anti-friction additives for Environmentally Acceptable Lubricants (EALs). ornl.govresearchgate.net These additives can enhance the performance and longevity of machinery while minimizing ecological damage should leakage occur, making them suitable for sensitive applications such as in wind turbines or marine vessels. ornl.govresearchgate.net
In materials science, phosphonium-based ILs have been investigated as low-leaching plasticizers for polymers. mdpi.com Their resistance to migration from the polymer matrix can reduce human and environmental exposure compared to conventional plasticizers, which is particularly important for materials used in medical devices or food contact applications. mdpi.com
For pollution control, these ILs can be used directly in environmental remediation. They have been shown to be effective and recyclable adsorbents for removing dyes from industrial wastewater. arpnjournals.org Furthermore, aqueous solutions of phosphonium ILs have been demonstrated as a green alternative for regenerating spent activated carbon, a common adsorbent used in water treatment, thus enhancing the sustainability of adsorption-based technologies. researchgate.net
Future Research Directions and Emerging Applications of Triethylmethylphosphonium Dibutyl Phosphate
Integration with Advanced Materials and Hybrid Systems
The unique properties of Triethylmethylphosphonium dibutyl phosphate (B84403), such as its ionic conductivity, thermal stability, and potential for tailored miscibility, make it a compelling candidate for integration into advanced materials and hybrid systems. Future research is anticipated to focus on its role in the development of novel polymer composites, functional coatings, and advanced lubricants.
The incorporation of this ionic liquid into polymer matrices could lead to the creation of materials with enhanced properties. For instance, its presence could improve the electrical conductivity of insulating polymers, opening avenues for their use in antistatic coatings or flexible electronics. nih.gov Research into phosphonium-based ionic liquids has shown their potential as effective dispersants for nanofillers like carbon nanotubes and graphene within epoxy resins. core.ac.uk The relatively smaller size of the triethylmethylphosphonium cation, compared to more commonly studied bulky phosphonium (B103445) cations, may offer advantages in terms of miscibility and processing of such nanocomposites. The dibutyl phosphate anion, with its phosphate group, could also impart flame retardant properties to the resulting materials. researchgate.net
In the realm of lubrication, phosphonium-based ionic liquids with organophosphate anions have demonstrated excellent antiwear properties. nih.gov The dibutyl phosphate anion in Triethylmethylphosphonium dibutyl phosphate is expected to form a protective tribo-film on metal surfaces, reducing friction and wear. utexas.edu Future studies will likely explore the performance of this specific ionic liquid as a neat lubricant or as an additive to conventional lubricating oils, particularly in demanding applications where high thermal stability and low volatility are crucial.
Furthermore, the self-assembly of phosphonium ionic liquids into structured domains within other materials can lead to the creation of novel hybrid systems with unique morphologies and functionalities. The interplay between the triethylmethylphosphonium cation and the dibutyl phosphate anion will dictate the nature of these interactions and the resulting material properties.
Exploration of Novel Reaction Mechanisms and Catalytic Cycles
Phosphonium-based ionic liquids are increasingly recognized for their potential as catalysts and catalytic media in a wide range of chemical transformations. researchgate.netdntb.gov.ua The unique combination of a phosphonium cation and a phosphate anion in this compound suggests several promising avenues for catalytic research.
Future investigations are expected to explore its efficacy in promoting reactions such as the cycloaddition of CO2 to epoxides to form cyclic carbonates, a key process for carbon capture and utilization. researchgate.net In such reactions, the ionic liquid can act as both the solvent and the catalyst, with the cation and anion potentially playing synergistic roles in activating the substrates. The dibutyl phosphate anion, with its nucleophilic oxygen atoms, could be instrumental in the ring-opening of the epoxide, a key step in the catalytic cycle.
Moreover, the use of phosphonium ionic liquids in stabilizing metal nanoparticles for catalysis is a burgeoning field. researchgate.net Research could focus on using this compound as a medium for the synthesis and stabilization of catalytically active metal nanoparticles. The ionic liquid can prevent the agglomeration of the nanoparticles, thereby maintaining their high surface area and catalytic activity over multiple cycles. The specific interactions between the triethylmethylphosphonium cation, the dibutyl phosphate anion, and the metal surface will be a critical area of study to understand and optimize these catalytic systems.
The exploration of enzymatic reactions in phosphonium ionic liquid media is another promising direction. The biocompatibility and stabilizing effects of certain ionic liquids can enhance enzyme activity and stability. researchgate.net Studies could investigate the behavior of various enzymes in this compound, potentially leading to greener and more efficient biocatalytic processes.
Tailored this compound for Specific Industrial Challenges
A significant advantage of ionic liquids is their "designer" nature, allowing for the fine-tuning of their properties by modifying the cation and anion structures. researchgate.net Future research will undoubtedly focus on tailoring the structure of this compound to address specific industrial challenges.
For instance, in the field of solvent extraction and separation processes, the hydrophobicity and coordinating ability of the ionic liquid are crucial. arpnjournals.org By modifying the alkyl chains on the phosphonium cation or the butyl groups on the phosphate anion, the miscibility of the ionic liquid with water and other solvents can be precisely controlled. This could lead to the development of highly selective extraction systems for metals, organic compounds, or for breaking azeotropic mixtures.
In electrochemical applications, such as batteries and supercapacitors, properties like ionic conductivity, electrochemical stability window, and viscosity are paramount. nih.govmdpi.com While longer alkyl chains on the phosphonium cation tend to increase thermal stability, they can also increase viscosity and decrease conductivity. helsinki.fi The shorter ethyl and methyl groups on the triethylmethylphosphonium cation are advantageous in this regard, potentially leading to higher ionic mobility. Further research could involve synthesizing analogues with different alkyl chain lengths to optimize performance for specific energy storage devices.
The table below illustrates how modifications to the cation and anion structure can influence the properties of phosphonium-based ionic liquids, providing a roadmap for tailoring this compound for specific applications.
| Property to be Modified | Structural Modification Approach | Potential Industrial Application |
| Viscosity | Shorter alkyl chains on cation/anion | Electrochemical devices, Heat transfer fluids |
| Thermal Stability | Longer or branched alkyl chains on cation | High-temperature lubrication, Catalysis |
| Hydrophobicity | Longer alkyl chains on cation/anion | Solvent extraction, Water remediation |
| Ionic Conductivity | Asymmetric cation, smaller ions | Batteries, Supercapacitors |
| Catalytic Activity | Functional groups on cation/anion | CO2 conversion, Organic synthesis |
Development of Predictive Models for Structure-Property-Performance Relationships
The vast number of potential ionic liquids makes a purely experimental approach to their design and optimization impractical. Consequently, the development of predictive models based on Quantitative Structure-Property Relationships (QSPR) is a critical area of future research. escholarship.org These models aim to correlate the molecular structure of ionic liquids with their macroscopic properties and performance in specific applications.
For this compound and its analogues, future research will focus on developing accurate QSPR models to predict key physicochemical properties such as density, viscosity, melting point, and thermal stability. nih.gov These models typically use a variety of molecular descriptors that capture the essential structural features of the cation and anion.
Beyond predicting basic properties, more advanced models will aim to forecast the performance of these ionic liquids in specific applications. For example, models could be developed to predict the efficiency of a phosphonium phosphate ionic liquid as an antiwear additive in lubricants by correlating structural features with tribological performance data. nih.gov Similarly, predictive models for catalytic activity could help in the rational design of new ionic liquid catalysts for specific chemical reactions.
The development of these predictive models will require the generation of high-quality experimental data for a systematic series of related phosphonium phosphate ionic liquids. This data will be used to train and validate the QSPR models, ultimately enabling the in silico design of new ionic liquids with optimized properties for targeted industrial applications. The table below outlines the key components of a predictive modeling approach for phosphonium-based ionic liquids.
| Modeling Component | Description | Relevance to this compound |
| Molecular Descriptors | Numerical representations of the molecular structure (e.g., size, shape, electronic properties). | Capturing the influence of the triethylmethylphosphonium cation and dibutyl phosphate anion on overall properties. |
| Experimental Data | High-quality measurements of physicochemical properties and performance metrics. | Essential for training and validating the predictive models for this specific class of ionic liquids. |
| Statistical Methods | Algorithms (e.g., multiple linear regression, artificial neural networks) to build the correlation model. | Establishing the mathematical relationship between the molecular descriptors and the desired properties. |
| Model Validation | Rigorous testing of the model's predictive power on new, unseen data. | Ensuring the reliability and accuracy of the developed models for designing new compounds. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of triethylmethylphosphonium dibutyl phosphate in synthetic workflows?
- Methodology :
- Chromatography : Use reversed-phase HPLC coupled with mass spectrometry (HPLC-MS) to resolve co-eluting isomers or degradation products. Note that dibutyl phosphate (DBP) and diisobutyl phosphate (DIBP) may coelute, requiring specialized columns or derivatization .
- Spectroscopy : Employ P NMR to confirm phosphonium and phosphate group integrity, as phosphorus chemical shifts are sensitive to electronic environments. Pair with H/C NMR for alkyl chain verification .
- Purity Assessment : Quantify residual solvents or byproducts via gas chromatography (GC) with flame ionization detection (FID) .
Q. How can researchers mitigate health hazards when handling this compound in laboratory settings?
- Methodology :
- Exposure Control : Use fume hoods and wear nitrile gloves, as the compound’s hydrolysis products (e.g., dibutyl phosphate) are corrosive and irritate mucous membranes .
- Toxicological Screening : Refer to Protective Action Criteria (PAC) for structurally similar organophosphates (e.g., PAC-1: 0.018 ppm for dibutyl butylphosphonate) to establish safe exposure limits .
- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal to prevent environmental release of toxic PO fumes .
Q. What are the key considerations for designing a synthesis protocol for this compound?
- Methodology :
- Precursor Selection : Use triethylphosphine and methylating agents (e.g., methyl iodide) under anhydrous conditions to form the phosphonium cation, followed by anion exchange with dibutyl phosphate .
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) that may hydrolyze the phosphate ester. Opt for dichloromethane or acetonitrile .
- Yield Optimization : Monitor reaction progress via P NMR and isolate the product using ion-exchange chromatography to remove unreacted precursors .
Advanced Research Questions
Q. How do temperature and solvent composition influence the aqueous solubility of this compound, and what models predict its environmental partitioning?
- Methodology :
- Solubility Studies : Use shake-flask methods with UV-Vis detection to measure solubility in binary solvent systems (e.g., water/ethanol). For organophosphates like tributyl phosphate, solubility minima occur near 70°C due to entropy-enthalpy compensation .
- Predictive Modeling : Apply the Abraham solvation parameter model to correlate solubility with solvent polarity. For example, log solubility = 0.87(±0.12) – 4.27(±0.59)V/100, where V is the molar volume .
- Environmental Fate : Use EPI Suite software to estimate biodegradation half-lives (e.g., 4.99 years for dibutyl phosphate in air) and bioaccumulation potential .
Q. What mechanistic insights explain the catalytic activity of this compound in esterification or polymerization reactions?
- Methodology :
- Kinetic Studies : Perform stopped-flow IR or Raman spectroscopy to track reaction intermediates. Phosphonium salts often act as phase-transfer catalysts, stabilizing transition states via ion-pair interactions .
- Computational Analysis : Use density functional theory (DFT) to model the electronic structure of the phosphonium cation and its interaction with substrates. Focus on charge distribution and frontier molecular orbitals .
- Isotopic Labeling : Incorporate O into the phosphate group to trace nucleophilic attack pathways in ester hydrolysis .
Q. How should researchers resolve contradictions in reported toxicity data for this compound across studies?
- Methodology :
- Data Harmonization : Cross-reference studies using the same test organisms (e.g., Daphnia magna for ecotoxicity) and exposure durations. Adjust for differences in purity (e.g., co-eluting DBP/DIBP may skew toxicity assays) .
- Uncertainty Factors : Apply a 30× safety factor (10× for data gaps + 3× for structural analogs) when extrapolating from tributyl phosphate toxicity thresholds (e.g., ACGIH TLV: 0.2 ppm) .
- Meta-Analysis : Use systematic review tools (e.g., PRISMA guidelines) to aggregate data from PubMed, Toxline, and regulatory databases while excluding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
